
6-(Aminomethyl)-2-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound features a nitrile group (-CN) attached to a pyridine ring, which is substituted with an aminomethyl group (-CH2NH2) and a methyl group (-CH3). The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-cyanopyridine with formaldehyde and ammonia in a Mannich reaction. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol, and requires a catalyst like hydrochloric acid to facilitate the formation of the aminomethyl group.
Another approach involves the direct aminomethylation of 2-methylnicotinonitrile using formaldehyde and a primary amine, such as methylamine, under basic conditions. This reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate to promote the nucleophilic addition of the amine to the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of catalytic systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
6-(Aminomethyl)-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitrile group can yield primary amines, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are performed under anhydrous conditions, often in solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the substitution.
Major Products Formed
Oxidation: Oximes, nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Aminomethyl)-2-methylnicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.
作用机制
The mechanism of action of 6-(Aminomethyl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biomolecules, further influencing their function and activity.
相似化合物的比较
Similar Compounds
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral properties.
2-Methyl-3-cyanopyridine: A precursor in the synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile.
6-Aminomethyl-2-methylpyridine: Shares structural similarities but lacks the nitrile group.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and nitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
6-(aminomethyl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,5,10H2,1H3 |
InChI 键 |
FUKLRLXKGHCWEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)CN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


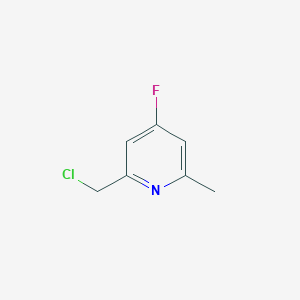
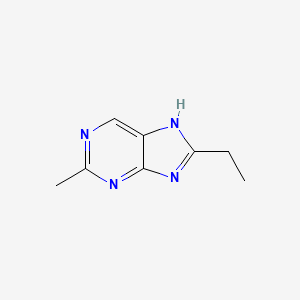


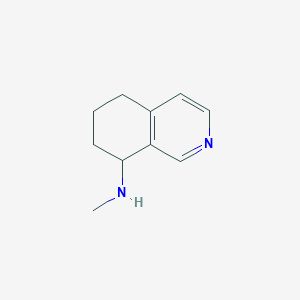
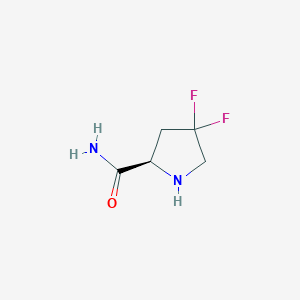
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
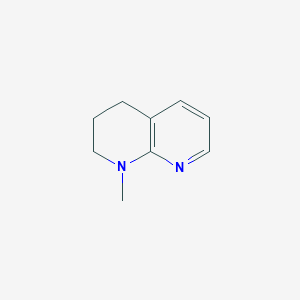

![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)


